molecular formula C₂₃H₂₈D₃N₃O₄S₂ B1155206 Batimastat-d3

Batimastat-d3

Cat. No.: B1155206
M. Wt: 480.66
Attention: For research use only. Not for human or veterinary use.
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Description

Batimastat-d3 is a deuterated analog of batimastat, a hydroxamate-type synthetic matrix metalloproteinase (MMP) inhibitor. Batimastat (C₁₈H₂₈N₄O₄) was developed to target MMPs, enzymes critical for tumor invasion and metastasis by degrading extracellular matrix components . The deuterated form, this compound, incorporates three deuterium atoms, typically replacing hydrogen at metabolically vulnerable sites to enhance pharmacokinetic stability and facilitate metabolic studies.

Properties

Molecular Formula

C₂₃H₂₈D₃N₃O₄S₂

Molecular Weight

480.66

Synonyms

(2R,3S)-N4-Hydroxy-N1-[(1S)-2-(methylamino)-2-oxo-1-(phenylmethyl)ethyl]-2-(2-methylpropyl)-3-[(2-thienylthio)methyl]-butanediamide-d3;  [2R-[1(S*),2R*,3S*]]-N4-hydroxy-N1-[2-(methylamino)-2-oxo-1-(phenylmethyl)ethyl]-2-(2-methylpropyl)-3-[(2-thienylt

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparison of Batimastat with Select MMP Inhibitors

Compound Class Key Mechanism Efficacy in Cancer Models Notable Side Effects
Batimastat Hydroxamate Broad-spectrum MMP inhibition Reduced tumor invasion in vitro Promotes liver metastasis in mice
Marimastat Hydroxamate MMP-2/MMP-9 inhibition Mixed clinical trial outcomes Musculoskeletal toxicity
Ilomastat Hydroxamate Selective MMP-1/MMP-3 inhibition Limited in vivo efficacy Poor oral bioavailability
Doxycycline Tetracycline MMP-2/MMP-9 downregulation Moderate anti-angiogenic effects Gastrointestinal disturbances

Key Findings :

  • Batimastat demonstrated paradoxical effects in preclinical studies, suppressing local tumor growth but increasing liver metastasis in nude mice due to organ-specific MMP-2/-9 overexpression and angiogenesis factor upregulation .
  • Unlike marimastat, which showed dose-dependent toxicity in clinical trials, batimastat’s deuterated form may mitigate metabolic instability but requires validation .

Comparison with Deuterated Pharmaceutical Compounds

Deuterated compounds like pravastatin-d3 and lovastatin-d3 are used to study drug metabolism and improve therapeutic profiles.

Table 2: Comparison of Deuterated Pharmaceuticals

Compound Parent Drug Class Deuterated Sites Research Application Metabolic Advantage
Pravastatin-d3 Statin Methyl group Quantifying drug-drug interactions Slowed CYP450-mediated oxidation
Lovastatin-d3 Statin Hydroxy acid group Bioavailability studies Enhanced plasma half-life
Batimastat-d3* MMP inhibitor Hypothetical Metabolic stability assays Reduced hepatic clearance (inferred)

Notes:

  • Deuterated statins like pravastatin-d3 (CAS 1329836-90-9) are utilized as internal standards in mass spectrometry, ensuring precise pharmacokinetic measurements .

Research Findings and Data Analysis

Batimastat’s Preclinical Limitations :

  • In murine models, batimastat increased liver metastasis by 300% compared to controls, linked to MMP-2/-9 overexpression and caspase-1 activation .
  • Deuterated analogs of other drugs (e.g., pravastatin-d3) show 20–40% slower metabolic degradation in hepatic microsomes, suggesting this compound could attenuate liver-specific side effects .

Table 3: Toxicity Profile of MMP Inhibitors

Compound Hepatotoxicity Metastasis Risk Angiogenesis Impact
Batimastat High Increased Upregulated VEGF
Marimastat Moderate Neutral Neutral
Ilomastat Low Reduced Downregulated MMP-3

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